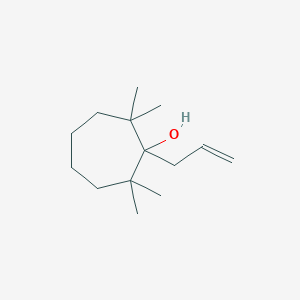
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-
Overview
Description
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is not fully understood. However, it is believed to act through the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to modulate the activity of immune cells, promoting the production of cytokines and enhancing the activity of natural killer cells.
Biochemical and Physiological Effects:
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to enhance the activity of natural killer cells, promoting the destruction of tumor cells. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an anti-tumor agent, particularly in the treatment of breast cancer and lung cancer. Additionally, more research is needed to determine its safety and efficacy, as well as its mechanism of action.
Scientific Research Applications
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines and enhancing the activity of natural killer cells.
properties
CAS RN |
105463-44-3 |
|---|---|
Product Name |
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- |
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-9-14(15)12(2,3)10-7-8-11-13(14,4)5/h6,15H,1,7-11H2,2-5H3 |
InChI Key |
FFYUAKBJWFOMLK-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
Canonical SMILES |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
Other CAS RN |
105463-44-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

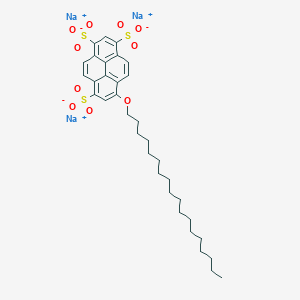


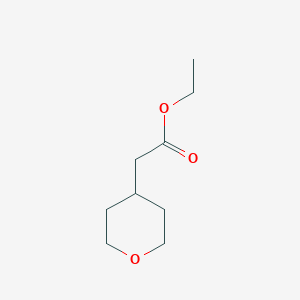
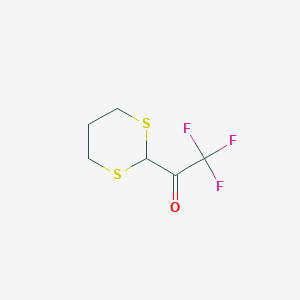




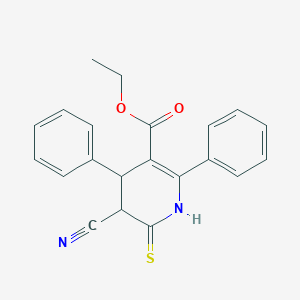
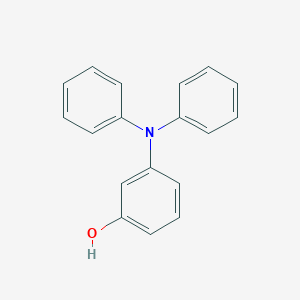
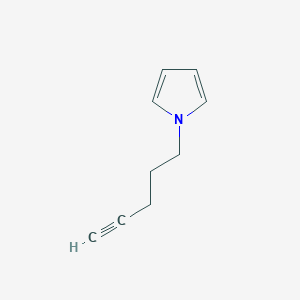
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)